![molecular formula C23H22FN3O3 B2598479 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide CAS No. 1235272-89-5](/img/structure/B2598479.png)
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide
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Description
Synthesis Analysis
A similar compound, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, has been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .
Scientific Research Applications
- Researchers have investigated the antimicrobial potential of this compound. A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been described . These derivatives were synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. One of the compounds showed antibacterial effects against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well.
- N-benzylpiperidine benzisoxazole derivatives, which share structural features with our compound, act as selective inhibitors of the enzyme acetylcholinesterase (AChE). These inhibitors are used in the treatment of Alzheimer’s disease .
- While not directly about our compound, it’s worth noting that novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
- The compound’s structure contains functional groups suitable for Suzuki–Miyaura cross-coupling reactions. This reaction is widely used for carbon–carbon bond formation and has applications in drug discovery and materials science .
Antibacterial Activity
Alzheimer’s Disease Treatment
Anti-Tubercular Research: (Related Compound):
Suzuki–Miyaura Coupling: (Methodology):
properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c24-19-9-5-4-8-18(19)23(29)27-12-10-16(11-13-27)15-25-22(28)20-14-21(30-26-20)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUQKRDBPUNSNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide |
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